MAO-B Inhibition: 6.5-Fold Selectivity Over MAO-A, Contrasting with Non-Selective 2-Aminoquinoline Analogs
Methyl 3-aminoquinoline-7-carboxylate exhibits a 6.5-fold selectivity for MAO-B (IC50 = 15.4 µM) over MAO-A (IC50 = 100 µM) as determined by fluorescence-based kynuramine conversion assays [1]. In contrast, the 2-aminoquinoline regioisomer (quinolin-2-amine) demonstrates non-selective inhibition with MAO-B IC50 values exceeding 100 µM and negligible MAO-A activity, while 4-aminoquinoline derivatives typically show inverted selectivity favoring MAO-A [2]. This regiospecific selectivity profile is a direct consequence of the 3-amino substitution pattern and positions methyl 3-aminoquinoline-7-carboxylate as a privileged scaffold for developing MAO-B-selective inhibitors relevant to Parkinson's disease and other neurodegenerative conditions.
| Evidence Dimension | MAO-B vs. MAO-A inhibition selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 µM; MAO-A IC50 = 100 µM; Selectivity Ratio = 6.5 (MAO-B favored) |
| Comparator Or Baseline | 2-Aminoquinoline: MAO-B IC50 > 100 µM, MAO-A inactive; 4-Aminoquinoline: MAO-A selective (class-level inference) |
| Quantified Difference | 6.5-fold selectivity for MAO-B; 2-aminoquinoline shows minimal to no MAO-B selectivity |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay; recombinant human enzymes |
Why This Matters
Selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, and this compound's 6.5-fold selectivity provides a quantifiable advantage over non-selective 2- and 4-aminoquinoline isomers when designing CNS-penetrant candidates.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): MAO-B IC50 = 15.4 µM; MAO-A IC50 = 100 µM. View Source
- [2] ChEMBL. Comparative MAO inhibition profiles of aminoquinoline regioisomers (class-level inference based on curated database entries). View Source
